BenchChemオンラインストアへようこそ!

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

X-ray crystallography solid-state characterization structural biology

2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 184147-91-9) is a low-molecular-weight (181.22 g/mol) fused heterocyclic compound belonging to the thiazolo[4,5-d]pyridazinone class. The molecule features a nine-membered planar fused-ring system (r.m.s.

Molecular Formula C7H7N3OS
Molecular Weight 181.21
CAS No. 184147-91-9
Cat. No. B2608128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS184147-91-9
Molecular FormulaC7H7N3OS
Molecular Weight181.21
Structural Identifiers
SMILESCC1=NNC(=O)C2=C1SC(=N2)C
InChIInChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
InChIKeyGTXGWRSFORCVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 184147-91-9): Core Scaffold Identity and Procurement-Relevant Specifications


2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 184147-91-9) is a low-molecular-weight (181.22 g/mol) fused heterocyclic compound belonging to the thiazolo[4,5-d]pyridazinone class [1]. The molecule features a nine-membered planar fused-ring system (r.m.s. deviation 0.012 Å) with methyl substituents at positions 2 and 7, and a ketone at position 4 [2]. It is commercially available from multiple suppliers at purity grades of 95–98%, typically in 100 mg to gram-scale quantities . This compound serves as the minimal pharmacophore-bearing scaffold within a broader class of thiazolo[4,5-d]pyridazinones that have been investigated for DHFR inhibition, CRH type 1 receptor agonism, antitumor, analgesic, anti-inflammatory, and antioxidant activities [3].

Why Generic Substitution Fails: Physicochemical and Pharmacological Non-Interchangeability Among Thiazolo[4,5-d]pyridazin-4(5H)-one Analogs


Within the thiazolo[4,5-d]pyridazin-4(5H)-one family, even minor structural variations produce divergent biological profiles and physicochemical properties, rendering simple analog substitution scientifically unsound. The 2,7-dimethyl substitution pattern yields a compact, planar scaffold with MW 181.22, zero rotatable bonds, and XLogP3 of 1.1 [1]. By contrast, introducing an aryl group at position 7 (e.g., 2-methyl-7-phenyl analog, MW 258.30) increases lipophilicity and alters target engagement; replacing the 4-ketone with a 4-thione (2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione) confers CRH type 1 receptor agonist activity (52% β-endorphin release at 100 µM) absent in the 4-one form [2]. Further, 2,5,7-trisubstituted analogs display position-5-dependent antitumor activity where aryl→alkyl substitution at the 5-position reduces cancer cell sensitivity [3]. These examples demonstrate that potency, selectivity, and even the biological target itself are exquisitely sensitive to substituent identity and position, precluding interchangeable use of in-class compounds in any rigorous experimental context.

Product-Specific Quantitative Evidence Guide: 2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Differentiation Data


Crystal Structure Confirmation: Planarity and Hydrogen-Bonded Dimer Formation vs. Amorphous or Uncharacterized Analogs

The compound has a fully solved single-crystal X-ray structure (triclinic, space group P1) confirming an almost perfectly planar nine-membered fused-ring system (r.m.s. deviation 0.012 Å) [1]. The amino H atom (N2–H2) forms an intermolecular hydrogen bond to the ketonic O atom (O1) of a neighboring molecule (H⋯O distance 1.97 Å, D⋯A distance 2.845 Å, angle 173°) to generate a centrosymmetric dimer in the solid state [1]. This level of structural characterization is absent for the vast majority of commercially available thiazolo[4,5-d]pyridazinone analogs, which are typically supplied as amorphous solids or liquids without crystallographic validation.

X-ray crystallography solid-state characterization structural biology

High-Temperature Thermal Stability: Melting Point 527 K (254 °C) vs. Lower-Melting and Liquid Analogs

The experimentally determined melting point of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is 527 K (approximately 254 °C) [1], recrystallized as colorless prisms from ethanol [1]. A commercial supplier (Fluorochem) independently reports a melting point of 265.4 °C . In contrast, closely related 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione (the 4-thione analog) and many 7-aryl-substituted analogs are typically supplied as liquids or low-melting solids at room temperature , indicating that the 4-ketone tautomeric form contributes to significantly enhanced lattice stability.

thermal stability melting point formulation development

Synthetic Accessibility and Yield: 90% One-Step Cyclocondensation vs. Multi-Step Routes for Substituted Analogs

The compound is synthesized in a single step via reflux of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate with hydrazine hydrate in ethanol for 2 hours, yielding the product as colorless prisms in 90% yield after recrystallization [1]. This contrasts sharply with the synthesis of more complex thiazolo[4,5-d]pyridazinone analogs. For instance, 2,5,7-trisubstituted derivatives require sequential alkylation with arylmethyl chlorides or α-chloroacetamides from pre-formed 2,7-disubstituted precursors [2], while DHFR-inhibitory 2-thioureido analogs require multi-step routes involving thiophosgene or isothiocyanate intermediates [3]. The 2,7-dimethyl compound therefore offers the highest atom economy and shortest synthetic route in its class.

synthetic efficiency medicinal chemistry scaffold derivatization

Minimal Physicochemical Footprint: Low Molecular Weight and Zero Rotatable Bonds vs. Bulkier, More Complex Analogs

With a molecular weight of 181.22 g/mol, zero rotatable bonds, XLogP3 of 1.1, and only one hydrogen bond donor, 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one occupies a uniquely minimal physicochemical space within its class [1]. For comparison, the DHFR-inhibitory lead compound 26 (bearing a 2-thioureido function and 7-aryl substitution) has an estimated MW exceeding 350 g/mol and IC₅₀ of 0.06 µM against DHFR [2], while 2-amino-7-(4-fluorophenyl) analog has MW 262.27 g/mol . The 2,7-dimethyl compound's low MW and zero rotatable bonds yield a ligand efficiency (LE) baseline that more complex analogs dilute through added molecular weight without proportional gains in potency.

drug-likeness ligand efficiency fragment-based drug discovery

Thione-to-Ketone Tautomeric Differentiation: Divergent CRH Type 1 Receptor Activity Between 4-One and 4-Thione Forms

The 4-thione analog, 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione (4b), acts as a corticotrophin-releasing hormone (CRH) type 1 receptor agonist, producing a 52% increase in β-endorphin release at 100 µM [1]. The corresponding 5-phenylthiazolo[4,5-d]pyradazine-4-methylthiol (5a) showed only a 3% increase [1]. While direct CRH type 1 receptor data for the 4-one form (the target compound) has not been reported, the dramatic activity divergence between the 4-thione and 4-methylthiol analogs (52% vs. 3%) strongly implies that the 4-ketone tautomer occupies a distinct pharmacological space. This provides a clear experimental rationale for selecting the 4-one form as a negative-control scaffold or as a starting point for orthogonal target discovery, precisely because it is unlikely to engage the CRH type 1 receptor.

CRH receptor β-endorphin GPCR agonism structure-activity relationship

Commercial Availability with Defined Purity Specifications: Multi-Vendor Sourcing at 95–98% Purity vs. Single-Source or Custom-Synthesis Analogs

2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is stocked by multiple independent commercial suppliers with documented purity specifications: Fluorochem (95.0%), Leyan (97%), MolCore (≥98%), Beyotime (97%), and AKSci (95%) . In contrast, the 4-thione analog (2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione) is not listed as a stock item by any major catalog supplier and requires custom synthesis [1]. Similarly, 2,5,7-trisubstituted analogs with published antitumor activity are not commercially available and must be synthesized in-house according to literature procedures [2]. This multi-vendor, off-the-shelf availability with verified purity grades reduces procurement lead time and ensures supply-chain redundancy.

commercial sourcing purity specification procurement reliability

Best Research and Industrial Application Scenarios for 2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 184147-91-9)


Fragment-Based Drug Discovery (FBDD) Starting Point for Thiazolo[4,5-d]pyridazinone Kinase or DHFR Inhibitor Programs

With MW 181.22, zero rotatable bonds, XLogP3 1.1, and a fully characterized crystal structure [1], 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one meets all fragment-likeness criteria (MW < 250, clogP < 3.5, rotatable bonds ≤ 3). It can serve as the core scaffold for fragment-growing campaigns targeting kinases or DHFR, where more elaborate analogs such as Compound 26 (IC₅₀ DHFR = 0.06 µM) [2] have validated the thiazolo[4,5-d]pyridazinone pharmacophore. The solved crystal structure enables reliable docking poses, while the 90%-yield synthesis [1] supports rapid analog generation through substitution at positions 2, 5, and 7.

Negative Control or Orthogonal-Target Scaffold in CRH Type 1 Receptor Pharmacology Studies

The 4-thione analog (2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione) is a validated CRH type 1 receptor agonist producing 52% β-endorphin release at 100 µM [3]. The 4-one form (target compound) is structurally distinct at the critical 4-position and is not expected to activate CRH type 1 receptors (class-level inference). This makes it an ideal negative-control compound for CRH receptor pharmacology experiments, enabling researchers to attribute observed β-endorphin responses specifically to the 4-thione pharmacophore rather than the thiazolo[4,5-d]pyridazine scaffold itself.

Building Block for Parallel Synthesis of 2,5,7-Trisubstituted Derivative Libraries with Antitumor Potential

The 2,7-dimethyl compound has been explicitly used as the starting material for synthesizing 2,5,7-trisubstituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones via alkylation at the 5-position [4]. These trisubstituted derivatives demonstrated in vitro antitumor activity against a range of human cancer cell lines at 10⁻⁵ mol/L, with activity dependent on the nature of the 5-substituent (aryl > alkyl) [4]. The high-yielding, scalable synthesis of the 2,7-dimethyl precursor enables library production for anticancer screening programs.

Crystallographic Probe for Hydrogen-Bonding Network Studies in Fused Heterocyclic Systems

The centrosymmetric N–H⋯O hydrogen-bonded dimer formation in the solid state (H⋯O = 1.97 Å, D⋯A = 2.845 Å, angle = 173°) [1] provides a well-characterized model system for studying intermolecular interactions in fused heterocyclic crystals. This structural information is directly applicable to understanding polymorphism, cocrystal design, and solid-form selection in early-stage pharmaceutical development of thiazolo[4,5-d]pyridazinone-based drug candidates, where crystal packing can influence solubility and bioavailability.

Quote Request

Request a Quote for 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.